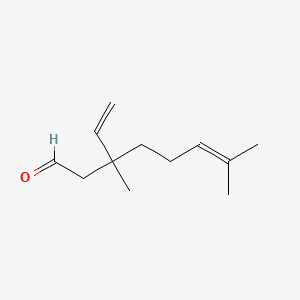
3,7-Dimethyl-3-vinyloct-6-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-3-vinyloct-6-enal is an organic compound with the molecular formula C12H20O. It is also known by other names such as 3-ethenyl-3,7-dimethyl-6-octenal. This compound is characterized by its unique structure, which includes a vinyl group and an aldehyde functional group. It is used in various scientific and industrial applications due to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-3-vinyloct-6-enal can be achieved through several synthetic routes. One common method involves the aldol condensation of 3,7-dimethyl-1-octen-6-one with acetaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-3-vinyloct-6-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in substitution reactions.
Major Products Formed
Oxidation: 3,7-Dimethyl-3-vinyloct-6-enoic acid.
Reduction: 3,7-Dimethyl-3-vinyloct-6-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-3-vinyloct-6-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-3-vinyloct-6-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The vinyl group can participate in various addition reactions, further influencing the compound’s biological and chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethyl-6-octenal: Lacks the vinyl group present in 3,7-Dimethyl-3-vinyloct-6-enal.
3,7-Dimethyl-3-vinyloctanol: Contains an alcohol group instead of an aldehyde group.
3,7-Dimethyl-3-vinyloctanoic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
This compound is unique due to the presence of both a vinyl group and an aldehyde group in its structure. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
34687-42-8 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
3-ethenyl-3,7-dimethyloct-6-enal |
InChI |
InChI=1S/C12H20O/c1-5-12(4,9-10-13)8-6-7-11(2)3/h5,7,10H,1,6,8-9H2,2-4H3 |
Clave InChI |
PMJQBPUSPGTQQL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(CC=O)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















